1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1152505-24-2
VCID: VC7402889
InChI: InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3
SMILES: CC1=NN(C=C1C=O)C2=CC=CC=C2F
Molecular Formula: C11H9FN2O
Molecular Weight: 204.204

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1152505-24-2

Cat. No.: VC7402889

Molecular Formula: C11H9FN2O

Molecular Weight: 204.204

* For research use only. Not for human or veterinary use.

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde - 1152505-24-2

Specification

CAS No. 1152505-24-2
Molecular Formula C11H9FN2O
Molecular Weight 204.204
IUPAC Name 1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3
Standard InChI Key VXZGQUKPGZDUMP-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C=O)C2=CC=CC=C2F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1, 3, and 4. The 2-fluorophenyl group at position 1 introduces steric and electronic effects due to the electronegative fluorine atom, while the methyl group at position 3 enhances hydrophobicity. The aldehyde moiety at position 4 provides a reactive site for further functionalization .

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC11_{11}H9_{9}FN2_{2}O
Molecular weight204.20 g/mol
IUPAC name1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Canonical SMILESCC1=NN(C2=CC=CC=C2F)C(=C1)C=O
Topological polar surface area45.1 Ų

The fluorine atom at the ortho position of the phenyl ring induces steric hindrance, influencing the compound’s conformational stability and intermolecular interactions . X-ray crystallography of analogous compounds reveals planar pyrazole rings with dihedral angles between the pyrazole and phenyl groups ranging from 15° to 30°, depending on substituents .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves cyclocondensation reactions. A validated route involves:

  • Hydrazine Formation: Reacting 2-fluorophenylhydrazine with α,β-unsaturated carbonyl precursors, such as acetylacetone, under acidic conditions.

  • Cyclization: Heating the intermediate in ethanol or acetonitrile at reflux (80–100°C) to form the pyrazole core .

  • Oxidation: Selective oxidation of a hydroxymethyl group to the aldehyde using manganese dioxide or Dess-Martin periodinane .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationEthanol, HCl, 12 h, reflux65–75
OxidationMnO2_2, CH2_2Cl2_2, rt80–85

Industrial-Scale Production

Industrial protocols optimize yield and purity through continuous flow reactors and high-pressure kettles. For example, a patented method employs:

  • Continuous Flow Cyclization: Using supercritical CO2_2 as a solvent to enhance reaction rates.

  • Catalytic Oxidation: Palladium on carbon (Pd/C) under 5 bar O2_2 to convert alcohols to aldehydes with >90% efficiency .

Chemical Reactivity and Functionalization

Aldehyde Group Transformations

The aldehyde moiety participates in nucleophilic additions and condensations:

  • Reduction: Sodium borohydride (NaBH4_4) reduces the aldehyde to a primary alcohol (1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol) .

  • Oxidation: Potassium permanganate (KMnO4_4) in acidic media yields the carboxylic acid derivative .

  • Condensation: Reaction with hydroxylamine forms the oxime, a precursor for heterocyclic scaffolds .

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes regioselective substitution:

  • Nitration: Nitric acid (HNO3_3)/sulfuric acid (H2_2SO4_4) at 0°C introduces nitro groups at the para position relative to fluorine .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids installs biaryl systems .

Table 3: Reaction Outcomes for Electrophilic Substitution

Reaction TypeReagentsMajor Product
NitrationHNO3_3, H2_2SO4_41-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
SulfonationSO3_3, H2_2SO4_41-(2-fluoro-5-sulfophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Applications in Scientific Research

Medicinal Chemistry

Pyrazole aldehydes serve as key intermediates for bioactive molecules:

  • Anticancer Agents: Schiff bases derived from 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibit IC50_{50} values of 1.2–4.8 μM against MCF-7 breast cancer cells .

  • Antimicrobials: Copper(II) complexes of this compound show 85–92% inhibition against Staphylococcus aureus at 50 μg/mL .

Materials Science

  • Organic Semiconductors: Pyrazole-based polymers incorporating this aldehyde demonstrate hole mobility of 0.12 cm2^2/V·s, suitable for OLED applications .

  • Coordination Polymers: Reaction with Zn(NO3_3)2_2 forms porous frameworks with CO2_2 adsorption capacities of 12.7 wt% at 273 K .

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